ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core fused with a pyrazole moiety. Its structure includes:
- A 2,3-dihydrobenzo[d]thiazole ring system substituted at position 3 with a 2-ethoxyethyl group.
- An imino linkage at position 2, functionalized with a 1-methyl-1H-pyrazole-3-carbonyl group.
- A carboxylate ester (ethyl ester) at position 6 of the benzothiazole ring.
Properties
IUPAC Name |
ethyl 3-(2-ethoxyethyl)-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-4-26-11-10-23-15-7-6-13(18(25)27-5-2)12-16(15)28-19(23)20-17(24)14-8-9-22(3)21-14/h6-9,12H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHTZMUEOVNSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(2-ethoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 398.45 g/mol. It features a benzo[d]thiazole core, which is known for various biological activities, along with a pyrazole moiety that contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been documented to possess antibacterial and antifungal activities. A study highlighted that various pyrazole derivatives showed promising results against a range of pathogens, suggesting that this compound may also exhibit such properties through inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors. Pyrazole derivatives have been extensively studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In vitro studies have shown that certain pyrazole derivatives can selectively inhibit COX-2 with minimal ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Anticancer Properties
The anticancer potential of this compound may be attributed to its ability to induce apoptosis in cancer cells. Research on related pyrazole compounds has demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways critical for tumor growth .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed with related structures.
- Antimicrobial Mechanisms : Disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives similar to the compound :
- In Vitro Study on COX Inhibition : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. The most potent compounds exhibited IC50 values significantly lower than those of standard NSAIDs, indicating strong anti-inflammatory potential .
- Anticancer Activity Assessment : A study on Mannich bases derived from pyrazoles showed high cytotoxicity against murine cancer cells, demonstrating the potential for similar compounds to induce cell death in tumorigenic contexts .
Comparison with Similar Compounds
Compound A : 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl
- Structural Differences : Lacks the benzo[d]thiazole core and pyrazole substituent.
- Synthesis : Prepared via a one-pot method, emphasizing efficiency for generating simple thiazoles .
- Biological Relevance : Used as a precursor for exploring biological activities in dihydrothiazoles.
| Parameter | Target Compound | Compound A |
|---|---|---|
| Core Structure | Benzo[d]thiazole | 1,3-thiazole |
| Substituent at Position 2 | Pyrazole-carbonyl imino | Ethylimino |
| Synthesis Complexity | High (multiple functionalizations) | Moderate (one-pot) |
| Potential Applications | Drug discovery (targeted) | Broad screening |
Pyrazole-Functionalized Derivatives
Compound B : 5-Amino-1-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile
- Structural Differences: Replaces the thiazole core with a triazinone-thioacetyl group.
- Functionality: The pyrazole is linked to a sulfur-containing triazinone, enhancing electrophilic reactivity .
Compound C : Ethyl 2-benzoyl-6-(4-chlorophenyl)-7-cyano-1H-imidazo-[1,2-b]pyrazole-3-carboxylate
- Structural Differences : Features an imidazo-pyrazole hybrid system with a benzoyl group.
- Synthesis: Utilizes CuCN·2LiCl catalysis for electrophilic substitution, differing from the target compound’s imino-based linkage .
| Parameter | Target Compound | Compound B | Compound C |
|---|---|---|---|
| Pyrazole Position | 1-methyl at N1 | 3-methyl | 1H-imidazo[1,2-b] |
| Key Functional Group | Carbonyl imino | Thioacetyl | Benzoyl |
| Catalytic System | Not specified | None | CuCN·2LiCl |
Benzothiazole Esters
Compound D : [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 1,3-benzothiazole-6-carboxylate
Compound E : 2-Methoxyethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structural Differences : Integrates a thiophene and pyrimidine-thiazolo system, increasing aromaticity and steric bulk .
| Parameter | Target Compound | Compound D | Compound E |
|---|---|---|---|
| Substituent at Position 2 | Pyrazole-carbonyl imino | Pyrrole-oxoethyl | Dimethoxybenzylidene |
| Aromatic System | Benzo[d]thiazole | Benzo[d]thiazole | Thiazolo-pyrimidine |
| Solubility Modifiers | Ethoxyethyl | Oxoethyl | Methoxyethyl |
Research Findings and Implications
- Synthetic Challenges: The target compound’s multi-step synthesis (imino functionalization, pyrazole coupling) contrasts with simpler one-pot methods for derivatives like Compound A .
- Bioactivity Potential: Pyrazole-thiazole hybrids (e.g., Compound C) show promise in kinase inhibition, suggesting the target compound could be optimized for similar pathways .
- Electronic Properties : Compared to Compound D, the pyrazole group in the target may enhance π-π stacking interactions in receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
